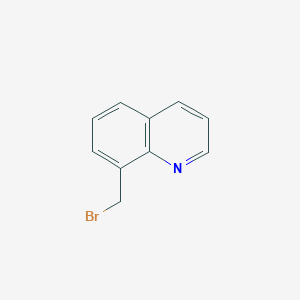

8-(Bromomethyl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAUGSYGHOFWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CBr)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323950 | |

| Record name | 8-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7496-46-0 | |

| Record name | 7496-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(Bromomethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromomethyl Quinoline

Precursor Synthesis Strategies

The principal and most direct pathway to 8-(bromomethyl)quinoline relies on the selective bromination of the benzylic methyl group of 8-methylquinoline (B175542).

Synthesis from 8-Methylquinoline

The conversion of 8-methylquinoline to this compound is a classic example of benzylic bromination. This transformation leverages free radical chemistry to specifically target the C-H bonds of the methyl group, which are more susceptible to radical abstraction than the C-H bonds of the aromatic quinoline (B57606) core.

The most common and effective method for the benzylic bromination of 8-methylquinoline is the Wohl-Ziegler reaction. wikipedia.orgthermofisher.com This reaction employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, typically carbon tetrachloride (CCl₄), and is initiated by a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, often with the application of heat or UV light. wikipedia.orgacgpubs.org

The mechanism proceeds via a radical chain reaction. organic-chemistry.org The initiator (AIBN) decomposes upon heating to generate free radicals, which then abstract a hydrogen atom from the methyl group of 8-methylquinoline. This creates a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction. The key role of NBS is to provide a low, constant concentration of molecular bromine (Br₂), which favors radical substitution over ionic electrophilic addition to the aromatic ring. organic-chemistry.orgchem-station.com

| Reagent | Abbreviation | Function |

|---|---|---|

| 8-Methylquinoline | - | Substrate |

| N-Bromosuccinimide | NBS | Provides a low concentration of Br₂ for radical bromination |

| Azobisisobutyronitrile | AIBN | Radical initiator; decomposes upon heating to start the chain reaction |

| Carbon Tetrachloride | CCl₄ | Non-polar solvent that is inert under radical conditions |

Alternative Approaches to Bromomethyl Quinoline Intermediates

While the direct free-radical bromination of 8-methylquinoline is the most prevalent method, other multi-step strategies could theoretically be employed. For instance, one could envision the synthesis of 8-(hydroxymethyl)quinoline followed by the conversion of the alcohol to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). However, these alternative routes are less common due to their lower atom economy and the ready availability of 8-methylquinoline for direct, single-step bromination.

Considerations for Regioselectivity in Bromination

Regioselectivity is a critical consideration in the bromination of 8-methylquinoline. The reaction conditions dictate whether the bromine atom substitutes a hydrogen on the methyl group (benzylic bromination) or on the aromatic quinoline ring (electrophilic aromatic substitution).

Benzylic Bromination: This pathway is favored under free-radical conditions. fiveable.me The use of NBS in a non-polar solvent like CCl₄, with a radical initiator (AIBN) and heat or light, ensures the generation of bromine radicals. These radicals preferentially abstract a benzylic hydrogen because the resulting benzylic radical is significantly stabilized by resonance with the aromatic quinoline ring. chemistrysteps.comgla.ac.uk This makes the benzylic C-H bonds weaker and more reactive towards radical attack than the aromatic C-H bonds.

Aromatic Ring Bromination: In contrast, electrophilic aromatic substitution occurs under ionic conditions. chemistrysteps.com Using molecular bromine (Br₂), often in a more polar solvent or with a Lewis acid catalyst, would lead to bromination of the electron-rich quinoline ring, typically at the C5 and C7 positions. acgpubs.orgresearchgate.net These conditions generate an electrophilic bromine species (Br⁺) that is attacked by the π-electron system of the quinoline ring, a process that follows the arenium ion mechanism. gla.ac.uknih.gov

Therefore, the careful selection of reagents and conditions is paramount to ensure the selective formation of this compound over its ring-brominated isomers.

General Synthetic Procedures and Optimizations

The successful synthesis of this compound requires careful control of the reaction environment to promote the desired radical pathway and maximize yield.

Reaction Conditions and Solvent Systems (e.g., Nitrogen Atmosphere, Dichloromethane)

A typical laboratory procedure involves dissolving 8-methylquinoline in a suitable solvent, followed by the addition of N-Bromosuccinimide and a catalytic amount of AIBN. The mixture is then heated to reflux to initiate the reaction.

Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere, such as dry nitrogen or argon, is good practice. This prevents potential side reactions with atmospheric oxygen, which can interfere with radical processes.

Solvent Systems: Carbon tetrachloride (CCl₄) has been the traditional solvent of choice due to its inertness in radical reactions and its ability to facilitate the reaction. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents have been explored. wikipedia.orgresearchgate.net Dichloromethane (CH₂Cl₂) can be used, although it is less common for this specific transformation. organic-chemistry.org Acetonitrile (B52724) has also been employed in modern continuous-flow protocols for benzylic brominations, offering a safer alternative to chlorinated solvents. organic-chemistry.org

Optimization: The reaction is typically monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide (B58015), which floats to the surface upon completion. wikipedia.org Optimization involves ensuring the stoichiometric amount of NBS is used to prevent di- or tri-bromination of the methyl group. The reaction is heated to the boiling point of the solvent to ensure thermal decomposition of the AIBN initiator and to maintain the radical chain reaction. wikipedia.org

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Temperature | Reflux (e.g., CCl₄, ~77°C) | Initiates radical formation from AIBN and sustains the reaction. |

| Solvent | Carbon Tetrachloride (traditional), Dichloromethane, Acetonitrile | Provides a non-polar, inert medium for the radical reaction. |

| Atmosphere | Nitrogen or Argon (recommended) | Prevents unwanted side reactions with oxygen. |

| Initiation | Heat or UV light | Provides energy for the homolytic cleavage of the initiator (AIBN). |

Purification Techniques (e.g., Flash Column Chromatography)

Following the synthesis, the crude this compound product typically requires purification to remove unreacted starting materials, the succinimide byproduct, and any over-brominated species (e.g., 8-(dibromomethyl)quinoline). Common purification techniques include recrystallization and flash column chromatography.

Recrystallization is a viable method if a suitable solvent system can be identified that effectively separates the product from the impurities. A mixture of ethyl acetate (B1210297) and hexane (B92381) has been noted as a potential recrystallization solvent for similar compounds.

Flash column chromatography is a highly effective method for isolating this compound to a high degree of purity. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is a solvent or a mixture of solvents. The crude product is loaded onto the column, and the eluent is passed through under pressure. Separation occurs based on the differential adsorption of the components to the silica gel. For compounds of similar polarity to this compound, a gradient of ethyl acetate in hexane is a common eluent system. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

Yield Optimization in Synthetic Pathways

Optimizing the yield of this compound in the synthetic pathway hinges on several critical factors, primarily aimed at maximizing the formation of the desired monobrominated product while minimizing side reactions.

One of the main challenges in benzylic bromination is over-bromination, leading to the formation of 8-(dibromomethyl)quinoline (B3359395) and other polybrominated impurities. To mitigate this, a slight excess (around 1.05 equivalents) of NBS is often used to ensure the complete conversion of the starting material without significantly promoting di-bromination. mdpi.com

The reaction temperature is another crucial parameter. While the reaction requires initiation, either thermally or photochemically, excessive heat can lead to degradation of the product and an increase in side reactions. In continuous flow photochemical reactors, precise temperature control is a key advantage for optimizing yield. mdpi.com

The choice of solvent also plays a role in yield optimization. While carbon tetrachloride was historically used, solvents like acetonitrile have been shown to be effective and are more environmentally friendly. researchgate.netmdpi.comacgpubs.org The reaction rate and selectivity can be influenced by the solvent's polarity and its ability to dissolve the reactants.

In photochemical methods, the intensity and wavelength of the light source, as well as the residence time of the reactants in the irradiated zone of a flow reactor, are key parameters to be optimized for maximizing the yield of the monobrominated product. mdpi.com

Below is a data table outlining key considerations for yield optimization.

| Parameter | Consideration for Yield Optimization | Rationale |

|---|---|---|

| Stoichiometry of NBS | Use of a slight excess (e.g., 1.05 equivalents) | Ensures complete conversion of 8-methylquinoline while minimizing over-bromination. |

| Reaction Temperature | Maintain optimal temperature for initiation without causing degradation. | Excessive heat can lead to undesired side products and reduced yield. |

| Solvent Choice | Use of appropriate solvents like acetonitrile. | Can influence reaction rate and selectivity; greener alternatives to halogenated solvents are preferred. |

| Initiation Method | Controlled initiation using AIBN or photochemical methods. | Ensures a steady generation of radicals for a controlled reaction. |

| Residence Time (in flow chemistry) | Optimization of the time the reaction mixture is exposed to the light source. | Maximizes conversion to the monobrominated product and prevents over-bromination. |

Comparison of Synthetic Routes

While the free-radical bromination of 8-methylquinoline stands out as the predominant synthetic route to this compound, a direct comparison with other established, distinct methodologies is challenging due to a lack of widely reported alternative pathways in the scientific literature. Therefore, this section will provide a detailed analysis of the efficiency, scalability, and the economic and environmental considerations of the free-radical bromination route, including variations in its execution (e.g., batch vs. continuous flow).

Efficiency and Scalability Analysis

The efficiency of the free-radical bromination of 8-methylquinoline is generally good, with high conversions and yields of the desired product being achievable under optimized conditions. The use of NBS provides a reliable and selective source of bromine radicals, which favors the formation of the thermodynamically stable benzylic radical of 8-methylquinoline.

In terms of scalability, traditional batch photochemical reactions can be difficult to scale up due to the limited penetration of light into larger reaction vessels. This can lead to inefficient and incomplete reactions. However, the advent of continuous-flow photochemical reactors has revolutionized the scalability of such reactions. researchgate.netmdpi.comacgpubs.org These systems utilize narrow tubing, ensuring uniform irradiation of the reaction mixture and excellent temperature control. mdpi.com This technology allows for the production of multi-kilogram quantities of benzylic bromides per hour, demonstrating outstanding scalability. researchgate.net The throughput can be increased by simply running the flow reactor for longer periods or by using a larger reactor setup. mdpi.com

Economic and Environmental Considerations of Methodologies

Environmentally, the traditional use of chlorinated solvents like carbon tetrachloride in benzylic brominations is a significant drawback due to their toxicity and environmental persistence. researchgate.netmdpi.comacgpubs.org The shift towards greener solvents like acetonitrile significantly improves the environmental profile of this synthesis. researchgate.netmdpi.comacgpubs.org Furthermore, continuous-flow processes can contribute to a better environmental footprint by minimizing solvent usage and improving energy efficiency. google.com

The primary byproduct of the reaction using NBS is succinimide, which is a relatively benign and water-soluble compound, making its removal from the reaction mixture straightforward. The use of NBS is also considered a safer alternative to using elemental bromine, which is highly corrosive, volatile, and hazardous to handle.

In recent years, methods for in-situ generation of bromine in continuous flow systems have been developed, further enhancing the safety and environmental credentials of benzylic bromination processes. google.com These methods can reduce the process mass intensity (PMI), a metric that quantifies the amount of waste generated relative to the amount of product. google.com

The following table summarizes the economic and environmental considerations of the free-radical bromination of 8-methylquinoline.

| Aspect | Considerations |

|---|---|

| Economic | - Starting materials (8-methylquinoline, NBS) are commercially available and relatively inexpensive.

|

| Environmental | - Avoidance of hazardous chlorinated solvents (e.g., CCl4) in favor of greener alternatives (e.g., acetonitrile) is crucial.

|

Reactivity and Reaction Mechanisms of 8 Bromomethyl Quinoline

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring

The quinoline ring system is aromatic and can undergo electrophilic aromatic substitution (EAS). However, the reactivity is more complex than that of benzene (B151609) due to the presence of the nitrogen atom in the pyridine (B92270) ring. The pyridine ring is electron-deficient (π-deficient) and is thus deactivated towards electrophilic attack. Consequently, electrophilic substitution on quinoline occurs preferentially on the more electron-rich benzene ring (carbocycle). quimicaorganica.org The preferred positions for substitution are C5 and C8, as attack at these positions leads to a more stable carbocation intermediate (a Wheland intermediate) where the aromaticity of the other ring is preserved. quimicaorganica.orgreddit.com

The bromomethyl group (-CH₂Br) is considered a deactivating group due to the electron-withdrawing inductive effect of the electronegative bromine atom. This effect reduces the electron density of the entire quinoline ring system, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted quinoline. assets-servd.host

Regarding the directing effect, alkyl groups are typically ortho-, para-directing. However, the deactivating nature of the -CH₂Br group complicates predictions. In the context of the quinoline system with a substituent at C8, the most likely positions for further substitution on the carbocyclic ring are C5 and C7. Studies on the bromination of other 8-substituted quinolines have shown that substitution often occurs at the C5 and C7 positions. researchgate.netacgpubs.org The precise outcome for 8-(bromomethyl)quinoline would depend on a balance between the inductive deactivation of the bromomethyl group and the inherent reactivity of the different positions on the quinoline nucleus, with substitution at C5 often being favored. researchgate.net

Table 2: Predicted Effects of the 8-(Bromomethyl) Group on EAS

| Effect | Influence on Quinoline Ring | Predicted Outcome |

|---|---|---|

| Reactivity | Electron-withdrawing inductive effect (-I) | Deactivation of the ring; harsher reaction conditions required. |

| Regioselectivity | Directs incoming electrophiles | Substitution favored on the carbocyclic ring, likely at position C5. |

Radical Reactions Involving the Bromomethyl Moiety

The C-Br bond in this compound can undergo homolytic cleavage to form a quinolin-8-ylmethyl radical. This radical is, like the corresponding carbocation, resonance-stabilized by the quinoline ring system, making its formation relatively facile. masterorganicchemistry.com This stability allows this compound to participate in free-radical reactions.

A common type of radical reaction for benzylic bromides is radical bromination, often using N-bromosuccinimide (NBS) with a radical initiator (like light or AIBN), which proceeds via a benzylic radical intermediate. masterorganicchemistry.comresearchgate.net While this is more relevant to the synthesis of this compound from 8-methylquinoline (B175542), the reverse reaction, radical debromination, can also occur. youtube.comchemistrysteps.com

Radical dehalogenation can be achieved using reagents like organotin compounds (e.g., tributyltin hydride, Bu₃SnH) and a radical initiator. cureffi.org The reaction proceeds via a chain mechanism where a tributyltin radical abstracts the bromine atom from this compound to form the stabilized quinolin-8-ylmethyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield 8-methylquinoline and propagate the radical chain. Such reactions highlight the accessibility of the radical pathway for this compound.

Derivatization and Functionalization of 8 Bromomethyl Quinoline

Formation of Quaternary Ammonium (B1175870) Salts

The nitrogen atom of the quinoline (B57606) ring, while weakly basic, can be alkylated to form quaternary ammonium salts. However, a more common and synthetically useful reaction involving 8-(bromomethyl)quinoline is its use as an alkylating agent to quaternize tertiary amines. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, where the tertiary amine attacks the electrophilic methylene (B1212753) carbon, displacing the bromide ion.

This process yields quinolin-8-ylmethyl)ammonium bromide salts, which have applications as phase-transfer catalysts and in the development of ionic liquids and biologically active compounds. google.comresearchgate.net The reaction is typically carried out in an inert solvent such as acetone (B3395972) or acetonitrile (B52724) at room temperature or with gentle heating. srce.hr The resulting quaternary ammonium salts are generally crystalline solids that are soluble in polar solvents.

Table 1: Synthesis of Quaternary Ammonium Salts from this compound

| Reactant (Tertiary Amine) | Product | Typical Conditions |

|---|---|---|

| Trimethylamine | 8-(((Trimethylammonio)methyl)quinolinium) bromide | Acetonitrile, RT |

| Triethylamine | 8-(((Triethylammonio)methyl)quinolinium) bromide | Acetone, Reflux |

| Pyridine (B92270) | 8-((Pyridinium-1-yl)methyl)quinolinium) bromide | Dichloromethane, RT |

Transformations of the Bromomethyl Group to Other Functionalities

The benzylic bromide of this compound is readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups at the 8-position.

Alcohols: The hydrolysis of this compound yields 8-(hydroxymethyl)quinoline. This reaction can be performed under aqueous conditions, often with the aid of a base such as sodium hydroxide (B78521) or silver oxide in aqueous tetrahydrofuran (B95107) to facilitate the SN1 or SN2 displacement of the bromide. The resulting alcohol, 8-(hydroxymethyl)quinoline, is a valuable intermediate for further synthetic transformations.

Ethers: Ethers can be synthesized via the Williamson ether synthesis, which involves the reaction of this compound with an alkoxide or phenoxide. masterorganicchemistry.comorganic-chemistry.org This SN2 reaction is highly efficient for producing a wide range of ethers. For instance, reacting this compound with sodium methoxide (B1231860) in methanol (B129727) affords 8-(methoxymethyl)quinoline. This methodology extends to more complex alcohols and phenols, providing access to a diverse library of quinoline-based ethers. researchgate.netnih.gov

Esters: Esterification is achieved by reacting this compound with a carboxylate salt, such as sodium acetate (B1210297) or sodium benzoate. The carboxylate anion acts as a nucleophile, displacing the bromide to form the corresponding ester, for example, (quinolin-8-yl)methyl acetate. This reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the carboxylate.

The introduction of nitrogen-containing groups is a key transformation for synthesizing compounds with potential biological activity. researchgate.netnih.gov A common strategy involves the reaction of this compound with sodium azide (B81097) in a polar aprotic solvent to produce 8-(azidomethyl)quinoline. The azide group is a versatile intermediate that can be subsequently reduced to a primary amine, 8-(aminomethyl)quinoline, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This two-step process provides a reliable route to the primary amine, which is a crucial building block for amides, sulfonamides, and other nitrogenous derivatives. wikipedia.org

Alternatively, direct amination can be achieved by reacting this compound with ammonia (B1221849) or primary/secondary amines, although this can sometimes lead to over-alkylation.

Applications in Advanced Organic Synthesis

Design of Bioactive Molecules

The strategic use of 8-(Bromomethyl)quinoline as a key intermediate has enabled the synthesis of a range of molecules with tailored biological activities. The quinoline (B57606) nucleus itself is a well-known pharmacophore present in numerous approved drugs, and its derivatization through the reactive bromomethyl handle offers a straightforward method for introducing this privileged scaffold into new chemical entities.

Development of 5-HT2C Receptor Agonists

The serotonin (B10506) 2C (5-HT2C) receptor is a crucial target in the central nervous system for the treatment of various disorders, including obesity, schizophrenia, and depression. The development of selective 5-HT2C receptor agonists has been a significant focus of medicinal chemistry research. While direct synthetic routes employing this compound for prominent 5-HT2C agonists are not extensively documented in publicly available literature, its potential as a synthon for introducing a quinoline moiety into novel agonist scaffolds is recognized. The synthesis of analogs of known 5-HT2C agonists, such as WAY-163909, often involves the construction of complex heterocyclic systems. The functionalization of core structures through alkylation reactions with reagents like this compound could provide a pathway to new chemical entities with modulated pharmacological profiles. The quinoline group can influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with the receptor binding pocket.

| Precursor Molecule | Reagent | Resulting Moiety | Potential Application |

| Diazepinoindole Core | This compound | Quinolinyl-methyl-diazepinoindole | Novel 5-HT2C Receptor Agonist |

Synthesis of Renin Inhibitors

| Precursor Type | Reaction | Potential Advantage of Quinoline Moiety |

| Amine or Thiol containing scaffold | N- or S-alkylation | Improved pharmacokinetic properties, additional binding interactions |

Antimicrobial Agent Research (e.g., A22 analogs)

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. One such target is the bacterial cytoskeletal protein MreB, which is essential for maintaining cell shape. The S-benzylisothiourea derivative known as A22 is a known inhibitor of MreB. The synthesis of analogs of A22 and other MreB inhibitors represents a promising avenue for new antibiotic discovery. Quinolines are a well-established class of antimicrobial agents. The use of this compound to synthesize novel MreB inhibitors allows for the incorporation of the quinoline pharmacophore. This can be achieved by reacting this compound with a suitable nucleophile, such as a thiourea (B124793) derivative, to generate compounds that can be tested for their ability to inhibit MreB and bacterial growth. The quinoline moiety could enhance the antibacterial spectrum or potency of the resulting compounds.

| Target Protein | Lead Compound | Role of this compound | Desired Outcome |

| MreB | A22 | Introduction of quinoline scaffold | Novel broad-spectrum antimicrobial agent |

Spectroscopic Characterization and Computational Studies

Advanced NMR Spectroscopy (e.g., ¹H NMR for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 8-(Bromomethyl)quinoline in solution. The ¹H NMR spectrum provides precise information about the chemical environment of the hydrogen atoms.

The proton spectrum is expected to show distinct signals for the bromomethyl group and the aromatic quinoline (B57606) core. The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and would typically appear as a sharp singlet. Due to the electronegativity of the adjacent bromine atom, this signal would be shifted downfield, likely in the range of 4.5-5.0 ppm.

The six protons on the quinoline ring would produce a more complex series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) are determined by their position on the heterocyclic ring system and their coupling interactions with neighboring protons. For unambiguous assignment of each proton and carbon signal, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. These techniques reveal proton-proton and proton-carbon correlations through bonds, allowing for a complete and definitive mapping of the molecular structure. nih.gov While specific experimental data for this compound is not widely published, analysis of related substituted quinolines confirms these characteristic spectral regions. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂Br | 4.5 - 5.0 | Singlet |

Mass Spectrometry and High-Resolution Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₀H₈BrN and a molecular weight of approximately 222.08 g/mol .

In a mass spectrum, this compound would exhibit a characteristic molecular ion peak cluster. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion would appear as two peaks of almost identical intensity (M⁺ and M+2).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For C₁₀H₈⁷⁹BrN, the exact mass would be used to definitively verify the molecular formula against other possibilities. Analysis of the fragmentation patterns can also provide structural information; common fragments would likely result from the loss of the bromine atom ([M-Br]⁺) or the entire bromomethyl group ([M-CH₂Br]⁺).

Crystallography and Solid-State Analysis

The solid-state structure of this compound, which is often supplied as a powder or as needles or prisms, can be definitively determined using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and dihedral angles within the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of molecules from first principles. rsc.org For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can provide deep insights into its electronic structure and conformational preferences. nih.gov

DFT is used to calculate the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.

Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution. The MEP map identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), thereby predicting the molecule's reactive behavior. For quinoline derivatives, DFT calculations are routinely used to correlate theoretical parameters with experimental findings. nih.govscirp.org

Table 2: Representative DFT-Calculated Properties for Quinoline Systems

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | ~ -6.6 eV | Electron-donating ability |

| ELUMO | ~ -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | Chemical reactivity, stability |

| Dipole Moment | ~ 2.0 D | Molecular polarity |

Note: Values are representative for the quinoline core and can vary with substitution. scirp.org

DFT calculations can be used to perform a detailed conformational analysis of this compound. This involves studying the rotation around the single bond connecting the quinoline ring (at C8) and the bromomethyl group (-CH₂Br). By calculating the potential energy as a function of the dihedral angle, the most stable conformation (the global energy minimum) can be identified. The calculations also reveal the energy barriers for rotation, providing information on the molecule's flexibility at different temperatures.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide mechanistic insights into its behavior in a condensed phase (like in a solvent) or its interaction with a biological target, such as an enzyme. nih.govnih.gov

An MD simulation would typically involve placing the molecule in a simulated box filled with solvent molecules (e.g., water) and calculating the forces between atoms to model their trajectories over nanoseconds or longer. mdpi.com Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): Tracks the conformational stability of the molecule or a protein-ligand complex over the simulation time. tandfonline.com

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the molecule. nih.gov

Binding Free Energy Calculations: Methods like MM/PBSA can be used to estimate the strength of the interaction between this compound and a target protein, providing insights into its binding affinity. tandfonline.com

These simulations are invaluable for understanding dynamic processes at the molecular level, such as how a ligand binds to a receptor, which cannot be captured by static experimental methods. tandfonline.com

Future Directions and Emerging Research Areas

Sustainable Synthetic Routes and Green Chemistry Principles

The development of environmentally benign synthetic methodologies for 8-(bromomethyl)quinoline and its derivatives is a crucial area for future research. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future efforts are anticipated to focus on the integration of green chemistry principles to create more sustainable and efficient synthetic pathways. nih.govbohrium.comzenodo.org

Key areas of exploration include:

Catalytic C-H Activation/Functionalization: Transition metal-catalyzed C-H activation of 8-methylquinoline (B175542) followed by bromination offers a direct and atom-economical route to this compound. researchgate.net Research into earth-abundant and non-toxic metal catalysts will be a significant focus.

Biocatalysis: The use of enzymes to catalyze the synthesis of quinoline (B57606) derivatives is a promising green alternative. Future research could explore the development of specific enzymes for the regioselective functionalization of the quinoline core.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents will be a key aspect of developing sustainable synthetic protocols.

Catalytic Applications Beyond Existing Reports

The quinoline moiety is a well-established ligand in coordination chemistry and catalysis. researchgate.net The reactive bromomethyl group of this compound provides a convenient handle for the synthesis of a diverse range of novel ligands and catalysts.

Future research in this area could explore:

N-Heterocyclic Carbene (NHC) Precursors: this compound can serve as a precursor for the synthesis of novel quinoline-functionalized NHC ligands. rsc.org These ligands can be used to prepare transition metal complexes with potential applications in a variety of catalytic transformations, including cross-coupling reactions and C-H activation.

Chiral Ligands for Asymmetric Catalysis: The development of chiral ligands derived from this compound for asymmetric catalysis is a promising avenue. researchgate.net These ligands could be employed in the enantioselective synthesis of pharmaceuticals and other fine chemicals.

Photoredox Catalysis: Copper(II) complexes of quinoline-based ligands have shown promise in photoredox catalysis. rsc.org Derivatives of this compound could be designed to create new photosensitizers and catalysts for light-driven organic transformations.

Exploration of Novel Biological Activities

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.govnih.govapjhs.comresearchgate.netmdpi.comglobalresearchonline.netsemanticscholar.orgbiointerfaceresearch.comnih.gov The introduction of the bromomethyl group at the 8-position of the quinoline ring opens up new possibilities for the development of novel therapeutic agents.

Future research should focus on:

Anticancer Drug Discovery: The potent antiproliferative activity of some brominated quinoline derivatives against various cancer cell lines warrants further investigation. nih.govmdpi.com Structure-activity relationship (SAR) studies of this compound derivatives could lead to the identification of new lead compounds for cancer therapy.

Antimicrobial Agents: The emergence of antimicrobial resistance is a major global health threat. nih.gov The development of new classes of antimicrobial agents is urgently needed. Derivatives of this compound could be explored for their activity against a broad spectrum of bacteria and fungi.

Target Identification and Mechanism of Action Studies: Elucidating the molecular targets and mechanisms of action of biologically active this compound derivatives is crucial for their further development as therapeutic agents.

Advanced Materials Science Applications

The unique photophysical and electronic properties of the quinoline ring system make it an attractive building block for the development of advanced materials. The reactive nature of this compound allows for its incorporation into a variety of material architectures.

Emerging research areas include:

Functional Polymers: this compound can be utilized as a monomer or a functionalizing agent in the synthesis of novel polymers. For instance, it can be copolymerized with other monomers to create materials with tailored optical, electronic, or thermal properties. researchgate.net

Organic Electronics: Quinoline derivatives are used in organic light-emitting diodes (OLEDs) and other organic electronic devices. mdpi.com The incorporation of this compound into organic semiconductors could lead to materials with improved charge transport properties and device performance.

Fluorescent Sensors: The fluorescence of the quinoline core is sensitive to its local environment. This property can be exploited to develop fluorescent sensors for the detection of metal ions, anions, and biologically important molecules. bohrium.com

Computational Design of this compound Derivatives with Targeted Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. nih.govnih.govrjptonline.orgmdpi.comcncb.ac.cnresearchgate.netmdpi.com These approaches can be used to accelerate the discovery and optimization of this compound derivatives for various applications.

Future computational studies could involve:

Q & A

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodological Answer : Molecular docking (AutoDock Vina) with target proteins (e.g., HIV-1 integrase) identifies favorable binding poses. QSAR models incorporating Hammett σ values for substituents predict bioactivity trends. Validate with SPR or ITC binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.